molecular formula C19H21FN2O2 B2575999 3-fluoro-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide CAS No. 1796970-93-8

3-fluoro-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide

Cat. No. B2575999
CAS RN: 1796970-93-8
M. Wt: 328.387
InChI Key: YYBOEIZAGOPYKW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving similar compounds are not detailed in the search results .

Scientific Research Applications

Alzheimer's Disease Research

  • Serotonin 1A Receptors in Alzheimer's Disease : A study used a molecular imaging probe closely related to 3-fluoro-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide for quantifying serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients. This has implications for understanding the neurochemical changes in Alzheimer's and could guide therapeutic strategies (Kepe et al., 2006).

Oncology

  • Met Kinase Inhibition in Tumors : Research on a related compound showed its efficacy as a Met kinase inhibitor, important in cancer treatment. This implies potential applications in oncological research, highlighting the role of such compounds in tumor growth inhibition (Schroeder et al., 2009).

Fluorinated Compounds Synthesis

  • Fluorinated Heterocyclic Compounds : Studies on fluorine-containing benzamide analogs, akin to 3-fluoro-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide, have shown their use in synthesizing various fluorinated heterocyclic compounds, crucial in medicinal chemistry (Shi et al., 1996).

Imaging and Diagnostic Applications

  • PET Imaging of Tumors : Analogues of this compound have been used in PET imaging for assessing sigma2 receptor status in tumors, crucial for understanding tumor progression and response to therapies (Tu et al., 2007).

Chemical Synthesis and Material Science

  • Rhodium-Catalyzed Coupling : Research shows the use of related compounds in Rhodium-catalyzed C-H activation, indicating its significance in the synthesis of complex molecules and materials (Wu et al., 2017).

Histone Deacetylase Inhibition

  • Antitumor Activity : A study on a benzamide derivative with similarities to 3-fluoro-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide revealed its role as a histone deacetylase inhibitor, indicating potential applications in cancer therapeutics (Saito et al., 1999).

properties

IUPAC Name

3-fluoro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-24-18-6-3-11-22(13-18)17-9-7-16(8-10-17)21-19(23)14-4-2-5-15(20)12-14/h2,4-5,7-10,12,18H,3,6,11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBOEIZAGOPYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide

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